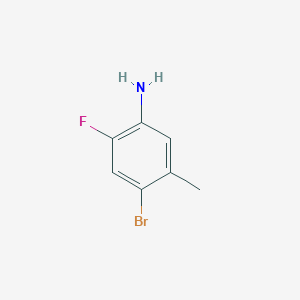

4-Bromo-2-fluoro-5-methylaniline

Description

Significance of Halogenated Anilines in Contemporary Organic Synthesis

Halogenated anilines, a subset of substituted anilines, are particularly crucial in modern organic synthesis. Aryl halides, including halogenated anilines, are vital synthetic building blocks for cross-coupling chemistries, lithium-halogen exchange reactions, and classical Grignard reactions, which are fundamental methods for constructing carbon-carbon bonds. acs.orgnih.gov The presence of halogen atoms on the aromatic ring provides a reactive handle for these transformations.

The synthesis of halogenated anilines requires careful control to achieve the desired regioselectivity, as aniline (B41778) and its derivatives are highly reactive towards electrophilic halogenation. acs.orgnih.gov New synthetic methods are continually being developed to allow for the precise and selective halogenation of these electron-rich aromatic compounds. acs.orgnih.gov These halogenated building blocks are common substructures in both synthetic and naturally occurring biologically active molecules. nih.gov

Overview of Aromatic Amines as Pivotal Building Blocks in Complex Molecule Construction

Aromatic amines are fundamental building blocks in the chemical industry, essential for manufacturing valuable products such as pharmaceuticals, pigments, and dyes. researchgate.net Their importance lies in their ability to facilitate the formation of carbon-nitrogen bonds, a critical step in drug discovery and organic synthesis. enamine.net Amines, in general, are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by organic groups. numberanalytics.com Their chemical reactivity is largely dictated by the lone pair of electrons on the nitrogen atom. numberanalytics.com

These compounds serve as versatile intermediates for creating a wide array of chemicals. purkh.com In the pharmaceutical industry, for instance, 2-Fluoro-4-methylaniline is used to synthesize active pharmaceutical ingredients (APIs). chemimpex.com The synthesis of complex molecules often relies on the strategic use of such building blocks to construct the desired molecular architecture. nih.gov

Contextualization of 4-Bromo-2-fluoro-5-methylaniline within Halogenated Anilino-Aromatics

This compound is a specific example of a halogenated anilino-aromatic compound. Its structure, featuring bromine, fluorine, and methyl substituents on the aniline framework, makes it a valuable building block in organic synthesis. The presence of multiple functional groups allows for a range of chemical transformations. ossila.com For instance, the bromide can participate in cross-coupling reactions, while the amine group can undergo nucleophilic substitution. ossila.com

This compound is one of several isomers, including 4-Bromo-5-fluoro-2-methylaniline and 5-Bromo-4-fluoro-2-methylaniline, each with distinct properties and potential applications. ossila.comechemi.com The specific substitution pattern of this compound dictates its reactivity and steric environment, influencing how it can be incorporated into larger, more complex molecules. Fluorinated aniline building blocks, in particular, are of interest in drug discovery and medicinal chemistry. ossila.com

Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C7H7BrFN | uni.lu |

| Molecular Weight | 204.04 g/mol | nih.gov |

| Monoisotopic Mass | 202.9746 Da | uni.lu |

| IUPAC Name | This compound | uni.lu |

| InChI | InChI=1S/C7H7BrFN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | uni.lu |

| InChIKey | NBRIVALIHOZFTH-UHFFFAOYSA-N | uni.lu |

| SMILES | CC1=CC(=C(C=C1Br)F)N | uni.lu |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-fluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRIVALIHOZFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426940 | |

| Record name | 4-Bromo-2-fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418762-26-2 | |

| Record name | 4-Bromo-2-fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Bromo 2 Fluoro 5 Methylaniline

Direct Synthetic Routes to 4-Bromo-2-fluoro-5-methylaniline

Direct synthesis of this compound can be achieved through several strategic approaches, including the regioselective bromination of fluorinated precursors, directed fluorination of brominated precursors, or convergent multi-step syntheses from simpler molecules. The choice of route often depends on the availability of starting materials, desired purity, and scale of production.

Regioselective Bromination of Fluorinated Methylanilines

A common and direct method for the synthesis of this compound involves the electrophilic bromination of a 2-fluoro-5-methylaniline precursor. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regiochemistry. The strongly activating amino group (-NH2) directs electrophiles to the ortho and para positions. The methyl group (-CH3) is also an ortho, para-director, while the fluorine atom (-F) is a deactivating ortho, para-director.

In the case of 2-fluoro-5-methylaniline, the position para to the amino group is occupied by the methyl group. The positions ortho to the amino group are C3 and C6. The C4 position is para to the methyl group and meta to the fluorine. The combined activating effects of the amino and methyl groups strongly direct the incoming electrophile (Br+) to the vacant C4 position, which is ortho to the methyl group and para to the fluorine, leading to the desired product.

To prevent over-bromination and potential side reactions, the highly activating amino group is often protected, for example, as an acetamide. The N-acetyl group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions. The synthesis would proceed via the bromination of N-(2-fluoro-5-methylphenyl)acetamide, followed by the deprotection of the acetyl group to yield the final product.

Reaction Scheme:

Acetylation: 2-fluoro-5-methylaniline is reacted with acetic anhydride to form N-(2-fluoro-5-methylphenyl)acetamide.

Bromination: The resulting acetamide is then brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid.

Hydrolysis: The N-(4-bromo-2-fluoro-5-methylphenyl)acetamide is hydrolyzed, typically under acidic or basic conditions, to yield this compound.

| Parameter | Condition | Typical Yield |

|---|---|---|

| Starting Material | N-(2-fluoro-5-methylphenyl)acetamide | - |

| Brominating Agent | N-Bromosuccinimide (NBS) | High |

| Solvent | Acetonitrile or Acetic Acid | - |

| Temperature | 0°C to room temperature | - |

| Deprotection | Acid or base hydrolysis | High |

Directed Fluorination of Brominated Methylanilines

An alternative strategy involves the introduction of the fluorine atom at a later stage of the synthesis. This can be conceptually achieved by the fluorination of a suitable brominated methylaniline precursor, such as 4-bromo-3-methylaniline or 4-bromo-5-methylaniline. However, regioselective fluorination of anilines can be challenging.

Modern methods for aromatic fluorination include electrophilic fluorination and transition-metal-catalyzed nucleophilic fluorination.

Electrophilic Fluorination: This would involve reacting a precursor like N-acetyl-4-bromo-5-methylaniline with an electrophilic fluorine source (e.g., Selectfluor®). The directing groups would need to favor fluorination at the C2 position.

Palladium-Catalyzed Nucleophilic Fluorination: A more recent approach involves the palladium-catalyzed coupling of an aryl bromide or triflate with a fluoride source. This would be a challenging transformation for this specific substrate but represents a potential modern route.

These methods are generally less common for this type of molecule due to the challenges in controlling regioselectivity and the often harsh reaction conditions or expensive reagents required for fluorination.

Convergent Multi-step Synthetic Approaches from Simpler Precursors

Convergent syntheses build complex molecules from several individually prepared fragments. For this compound, a plausible convergent approach is the palladium-catalyzed Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

In this strategy, a precursor such as 1,4-dibromo-2-fluoro-5-methylbenzene could be reacted with an ammonia (B1221849) equivalent. The challenge in this approach is the selective amination of one of the two bromine atoms. However, with careful selection of catalyst, ligand, and reaction conditions, selective mono-amination can be achieved.

Reaction Scheme: 1,4-dibromo-2-fluoro-5-methylbenzene is coupled with an ammonia source (e.g., ammonia itself, or a protected form like benzophenone imine followed by hydrolysis) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 1,4-dibromo-2-fluoro-5-methylbenzene | Substrate |

| Amine Source | Ammonia, LiN(SiMe3)2 | Nitrogen source |

| Catalyst | Pd(OAc)2, Pd2(dba)3 | Forms the active Pd(0) species |

| Ligand | XPhos, SPhos, RuPhos | Stabilizes catalyst, facilitates reaction |

| Base | NaOtBu, Cs2CO3 | Activates the amine |

| Solvent | Toluene, Dioxane | - |

Precursor Design and Selection for Optimized Yield and Selectivity

The successful synthesis of this compound heavily relies on the strategic design and selection of precursors to ensure high yield and, most importantly, the correct regioselectivity. The directing effects of the substituents on the aromatic ring are the primary consideration.

For the regioselective bromination route (2.1.1) , the precursor of choice is 2-fluoro-5-methylaniline . The rationale is as follows:

The amino group is a powerful ortho, para-director.

The methyl group is a weaker ortho, para-director.

The fluorine atom is a deactivating ortho, para-director.

In 2-fluoro-5-methylaniline, the positions ortho to the amino group are C3 and C6, and the para position is occupied by the methyl group. The C4 position is ortho to the methyl group and para to the fluorine. The synergy of the directing effects of the amino and methyl groups strongly favors electrophilic substitution at the C4 position, leading to the desired isomer. Protecting the amine as an acetamide [N-(2-fluoro-5-methylphenyl)acetamide] is a crucial design element to moderate the reactivity and prevent the formation of di- or tri-brominated byproducts.

For the convergent synthesis via Buchwald-Hartwig amination (2.1.3) , the precursor 1,4-dibromo-2-fluoro-5-methylbenzene is ideal. This precursor already contains all the necessary atoms in the correct positions. The key challenge then becomes the selective functionalization of one of the C-Br bonds. The C4-Br bond is generally more sterically accessible than the C1-Br bond, which is flanked by the methyl and fluorine groups. This steric difference can be exploited to achieve selective mono-amination at the C4 position.

Optimization of Reaction Conditions for Industrial and Laboratory Scale Production

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring safety and environmental sustainability.

For the regioselective bromination route , key optimization parameters include:

Brominating Agent: While liquid bromine is inexpensive, it is also highly corrosive and hazardous. N-bromosuccinimide (NBS) is a solid and safer alternative, often preferred for its selectivity.

Solvent: The choice of solvent can influence reaction rate and selectivity. Acetic acid is a common choice for brominations, but greener solvents are increasingly being explored for industrial applications.

Temperature: These reactions are typically run at or below room temperature to control the exothermic nature of the reaction and minimize side products.

Work-up and Purification: Efficient extraction and crystallization procedures are necessary to isolate the product in high purity.

For the Buchwald-Hartwig amination route , optimization focuses on the catalytic system:

Catalyst and Ligand Loading: Minimizing the amount of expensive palladium catalyst and ligand is a primary goal in industrial settings. High-turnover catalyst systems are highly desirable.

Base: The choice and amount of base (e.g., sodium tert-butoxide, cesium carbonate) can significantly impact reaction efficiency and substrate compatibility.

Reaction Time and Temperature: Optimizing these parameters is crucial for achieving complete conversion while minimizing degradation of the product or catalyst.

Impurity Profile: The removal of residual palladium from the final product is a critical consideration, especially for pharmaceutical applications.

Catalytic Systems for Halogenation and Amination Reactions

The choice of catalytic system is paramount for achieving high efficiency and selectivity in the synthesis of this compound.

For halogenation reactions , particularly bromination, various catalytic systems can be employed to enhance regioselectivity and reactivity. While direct bromination of the activated N-(2-fluoro-5-methylphenyl)acetamide may not strictly require a catalyst, certain systems can improve performance. Copper-based catalysts, for instance, have been shown to be effective in the regioselective bromination of anilines under mild conditions, often using a bromide salt as the bromine source and an oxidant.

For amination reactions , the palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method. The catalytic system consists of:

A Palladium Precatalyst: Common choices include palladium(II) acetate (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3).

A Phosphine Ligand: The ligand is crucial for the catalyst's stability and reactivity. For amination of aryl bromides, bulky, electron-rich biarylphosphine ligands are often employed. Examples include:

XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl

The selection of the specific ligand depends on the substrate and can be optimized to maximize yield and selectivity for the mono-aminated product. These advanced catalyst systems have significantly broadened the scope and utility of C-N bond formation in organic synthesis.

Influence of Solvent Systems and Temperature Control on Reaction Efficiency

The efficiency and selectivity of the electrophilic bromination of anilines are profoundly influenced by the choice of solvent system and the precise control of reaction temperature. These parameters can dictate the reaction rate, the regiochemical outcome, and the extent of side product formation.

The polarity of the solvent plays a crucial role in the bromination of substituted anilines. Studies on N-bromosuccinimide (NBS)-mediated electrophilic bromination of meta-substituted anilines have demonstrated that the regioselectivity of the reaction is markedly dependent on the solvent's polarity lookchem.com. In some cases, the choice of solvent can be tuned to favor the formation of a specific isomer lookchem.com. For instance, in the bromination of aniline (B41778) itself, the use of a polar solvent like water (in the form of bromine water) leads to the formation of the 2,4,6-tribromoaniline precipitate at room temperature due to the high activation of the ring by the amino group youtube.combyjus.com. Conversely, employing a non-polar solvent such as carbon disulfide (CS₂) can reduce the rate of dissociation of the bromine molecule, thereby decreasing the concentration of the active electrophile and potentially favoring mono-bromination youtube.comyoutube.com. This principle can be extrapolated to the synthesis of this compound to control the reaction and prevent the formation of poly-brominated byproducts.

Temperature control is another critical factor in achieving high reaction efficiency and selectivity. Electrophilic aromatic bromination reactions are often exothermic, and inadequate temperature management can lead to a decrease in selectivity and an increase in the formation of undesired isomers and byproducts nih.govroyalholloway.ac.uk. Lowering the reaction temperature generally enhances the selectivity of the bromination by favoring the kinetically controlled product and minimizing side reactions nih.gov. For highly activated substrates like anilines, conducting the bromination at reduced temperatures is a common strategy to control the reaction's exothermicity and improve the yield of the desired isomer. The relationship between solvent polarity and temperature on the regioselectivity of aniline bromination is a key consideration for optimizing the synthesis of this compound.

The following interactive table summarizes the general influence of solvent and temperature on the electrophilic bromination of anilines, which can be applied to the synthesis of this compound.

| Parameter | Effect on Reaction Efficiency and Selectivity | Rationale |

| Solvent Polarity | ||

| High Polarity (e.g., Water, Acetic Acid) | Can lead to faster reaction rates and may favor polybromination in highly activated systems. | Polar solvents can stabilize the charged intermediates in the electrophilic substitution mechanism, thus accelerating the reaction. They can also facilitate the ionization of the brominating agent. |

| Low Polarity (e.g., Carbon Disulfide, Dichloromethane) | Generally leads to slower reaction rates and can improve selectivity for mono-bromination. | Non-polar solvents do not effectively stabilize charged intermediates, which can temper the reactivity of the system and allow for greater control over the extent of bromination. |

| Temperature | ||

| High Temperature | Increases reaction rate but may decrease selectivity, leading to a mixture of isomers and potential degradation of starting materials or products. | At higher temperatures, there is more energy available to overcome the activation barriers for the formation of less-favored isomers. |

| Low Temperature | Decreases reaction rate but generally increases regioselectivity. | Lower temperatures favor the formation of the thermodynamically most stable product and minimize side reactions that may have higher activation energies. |

Application of Green Chemistry Principles in the Synthesis of Halogenated Aniline Derivatives

The synthesis of halogenated anilines has traditionally relied on methods that often involve hazardous reagents and generate significant chemical waste. In recent years, the principles of green chemistry have been increasingly applied to develop more environmentally benign and sustainable synthetic routes to these important compounds.

One of the primary focuses of green chemistry in this area is the replacement of hazardous brominating agents, such as elemental bromine, with safer alternatives. N-bromosuccinimide (NBS) has emerged as a widely used greener alternative as it is a solid and easier to handle than liquid bromine wikipedia.orgmissouri.edumasterorganicchemistry.com. Research has demonstrated the use of NBS for the bromination of electron-rich aromatic compounds like anilines, with dimethylformamide (DMF) as a solvent to achieve high para-selectivity wikipedia.orgmissouri.edu. Furthermore, innovative approaches have been developed that utilize NBS in combination with a catalyst in aqueous conditions, further enhancing the green credentials of the process acs.org.

The development of catalytic methods for bromination is another key aspect of green chemistry. The use of catalysts reduces the amount of waste generated by avoiding stoichiometric reagents. For example, copper halides in ionic liquids have been shown to effectively catalyze the regioselective chlorination and bromination of unprotected anilines under mild conditions nih.gov. This method offers a safer operational choice and reduces the environmental impact compared to traditional methods that may require harsh conditions and additional protection/deprotection steps nih.gov. Solid-state brominations of anilines using gaseous bromine or solid brominating reagents have also been explored as an environmentally benign alternative, often proceeding in the absence of solvents with high yields and selectivities rsc.org.

The choice of solvent is a critical consideration in green chemistry. Many traditional bromination reactions are carried out in chlorinated solvents, which are toxic and environmentally persistent. The use of ionic liquids as recyclable and non-volatile solvents presents a greener alternative nih.gov. Additionally, conducting reactions in water or under solvent-free conditions, where possible, significantly improves the environmental profile of the synthesis.

The following table provides an overview of some green chemistry approaches applicable to the synthesis of halogenated anilines.

| Green Chemistry Principle | Application in Halogenated Aniline Synthesis | Examples and Research Findings |

| Use of Safer Reagents | Replacement of hazardous elemental bromine with solid, less volatile, and more selective brominating agents. | N-Bromosuccinimide (NBS) is a widely adopted alternative. A combination of ceric ammonium nitrate and KBr in an ethanolic-aqueous medium has also been used for the bromination of acetanilide acs.org. |

| Catalysis | Employment of catalysts to reduce waste from stoichiometric reagents and enable reactions under milder conditions. | Copper(II) bromide (CuBr₂) in ionic liquids has been successfully used for the high-yield, regioselective bromination of unprotected anilines at room temperature nih.gov. |

| Use of Greener Solvents | Replacement of hazardous organic solvents with more environmentally benign alternatives like water, or conducting reactions in the absence of a solvent. | The use of ionic liquids as recyclable solvents has been demonstrated for the bromination of anilines nih.gov. Solid-state reactions offer a solvent-free approach with high efficiency rsc.org. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Catalytic methods generally have higher atom economy than stoichiometric reactions. One-pot syntheses, where multiple steps are carried out in the same reactor, can also improve atom economy by reducing losses during purification of intermediates researchgate.net. |

By integrating these green chemistry principles, the synthesis of this compound and other halogenated anilines can be made more sustainable, safer, and more efficient.

Reactivity and Mechanistic Investigations of 4 Bromo 2 Fluoro 5 Methylaniline

Nucleophilic Reactivity of the Amine Moiety in 4-Bromo-2-fluoro-5-methylaniline

The primary amine group in this compound is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring. The fluorine atom, being highly electronegative, and the bromine atom both exert an electron-withdrawing inductive effect, which can decrease the nucleophilicity of the amine. However, the methyl group has an electron-donating effect, partially counteracting this.

The amine moiety readily participates in reactions typical of primary anilines. For instance, it can react with aldehydes and ketones to form Schiff bases. An example is the reaction with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid, which yields the corresponding (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-fluoro-5-methylaniline. nih.gov This transformation highlights the amine's capacity to act as a nucleophile in condensation reactions.

The nucleophilicity of the amine is also central to its use in the synthesis of more complex heterocyclic structures. For example, it can be a precursor in the formation of substituted quinazolines, a scaffold found in many biologically active molecules. nih.gov The amine's ability to undergo N-arylation reactions, such as the Buchwald-Hartwig amination, further underscores its nucleophilic character. nih.gov

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the existing substituents. The amine group is a powerful activating group and is ortho-, para-directing. The methyl group is also activating and ortho-, para-directing. Conversely, the fluorine and bromine atoms are deactivating yet ortho-, para-directing.

The regioselectivity of EAS reactions on this molecule is a result of the combined electronic and steric influences of these groups. The positions ortho to the strongly activating amine group (positions 3 and 5) would be electronically favored for substitution. However, position 5 is already occupied by a methyl group, and position 3 is sterically hindered by the adjacent fluorine atom. The position ortho to the methyl group and meta to the amine (position 6) is another potential site. The interplay of these directing effects can lead to a mixture of products, and the specific reaction conditions often determine the major isomer formed.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The bromine substituent on this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. yonedalabs.comlibretexts.orgfishersci.ie The bromine atom at the C4 position of this compound is the reactive site for this transformation.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aniline (B41778) derivative to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

In the context of this compound, the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C4 position. For instance, the coupling of a related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄, has been shown to proceed, with the bromo group on the aniline ring being more reactive than a bromo group on a thiophene (B33073) ring. nih.gov This highlights the regioselective nature of the Suzuki-Miyaura coupling.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Monosubstituted products | 33-40% | nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Disubstituted products | 31-46% | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. nih.gov The bromine atom of this compound can undergo this reaction to form diarylamines or N-aryl heterocycles. The reaction typically employs a palladium catalyst and a strong base.

The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the C-N coupled product and regenerates the catalyst. The choice of ligand on the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed.

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the bromine atom in this compound can participate in other palladium- and copper-catalyzed couplings. These include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Stille reaction (coupling with organostannanes). Copper-catalyzed reactions, such as the Ullmann condensation, can also be used to form carbon-oxygen or carbon-nitrogen bonds at the C4 position.

Radical Reactions and Their Role in Functionalization of Halogenated Aromatic Anilines

The functionalization of halogenated aromatic anilines through radical-mediated pathways represents a powerful strategy for the synthesis of complex molecular architectures. These reactions, often characterized by their high functional group tolerance and unique selectivity, provide access to compounds that are challenging to obtain through conventional ionic pathways. The presence of halogen atoms, such as in this compound, offers a handle for various radical transformations, while the electronic nature of the aniline ring influences the course of these reactions.

Radical reactions involving substituted anilines can be initiated through various methods, including thermal or photochemical homolysis of radical precursors, or through transition-metal-catalyzed processes. acs.org These methods generate reactive radical species that can engage with the aniline substrate in several ways, leading to C-H functionalization, C-N bond formation, or transformations involving the halogen substituents.

One of the key areas of investigation is the direct C-H functionalization of aniline derivatives. nih.gov This approach avoids the need for pre-functionalization of the substrate, thereby streamlining synthetic routes. nih.gov In the context of this compound, the regioselectivity of radical attack is governed by the interplay of electronic and steric effects of the substituents on the aromatic ring. The amino group is a strong activating group and directs incoming electrophilic radicals primarily to the ortho and para positions. However, in this compound, these positions are already substituted. Consequently, radical reactions might proceed through alternative mechanisms, such as those involving the halogen atoms or the methyl group.

Recent advancements have highlighted the use of photocatalysis to initiate radical reactions under mild conditions. acs.org For instance, photoredox catalysts can facilitate the generation of aryl radicals from aryl halides, which can then undergo coupling reactions. In the case of this compound, the C-Br bond could potentially be targeted for radical generation, leading to subsequent arylation or other coupling reactions.

Computational studies have provided valuable insights into the mechanisms of radical additions to substituted anilines. beilstein-journals.org These studies have shown that the polarity of the reacting species is crucial, with a combination of electrophilic radicals and nucleophilic arenes often resulting in higher reaction rates. beilstein-journals.org The substitution on the nitrogen atom of the aniline can also significantly influence the reaction rate. beilstein-journals.org

Furthermore, copper-catalyzed radical-relay reactions have emerged as effective methods for C(sp³)–H functionalization. nih.govresearchgate.net These reactions often employ oxidants like N-fluorobenzenesulfonimide (NFSI) to generate nitrogen-centered radicals that can then abstract a hydrogen atom to generate a carbon-centered radical. nih.govresearchgate.net This carbon-centered radical is then functionalized by a copper(II) species. nih.gov While this is more commonly applied to C(sp³)–H bonds, the principles can be extended to understand potential radical reactions involving the methyl group of this compound.

The table below summarizes representative radical reaction types that could be applicable to the functionalization of halogenated anilines like this compound, based on existing literature for similar compounds.

| Reaction Type | Radical Source/Catalyst | Potential Transformation on this compound | Reference Principle |

| Minisci-type Reaction | Alkyl radicals (from peroxides, etc.) | Alkylation at the aromatic ring | beilstein-journals.org |

| Sandmeyer-type Reaction | Diazonium salt intermediate | Replacement of the amino group with other functionalities | General Organic Chemistry |

| Photoredox-catalyzed C-H Arylation | Aryl diazonium salts / Photocatalyst | Arylation at an available C-H position | nih.gov |

| Copper-catalyzed C-Br coupling | Alkyl or Aryl radical source / Cu catalyst | Replacement of the bromine atom with an alkyl or aryl group | mdpi.com |

| Radical-initiated benzylic functionalization | Radical initiator (e.g., AIBN) | Functionalization of the methyl group | nih.gov |

This table is illustrative and based on general principles of radical reactivity. Specific outcomes for this compound would require experimental validation.

The mechanistic understanding of these radical processes is crucial for controlling the regioselectivity and efficiency of the functionalization. For halogenated anilines, the competition between different reaction pathways, such as radical addition to the aromatic ring versus reaction at a C-halogen bond, is a key aspect of their reactivity profile. The unique substitution pattern of this compound, with its combination of electron-donating and electron-withdrawing groups, makes it an interesting substrate for further exploration in the field of radical chemistry.

Derivatization and Functionalization of 4 Bromo 2 Fluoro 5 Methylaniline

Synthesis of Imine and Schiff Base Derivatives from 4-Bromo-2-fluoro-5-methylaniline

The primary amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a fundamental transformation in organic synthesis, providing a pathway to a wide range of derivatives. The formation of the C=N double bond in the imine products introduces a new functional group that can be further modified, for instance, through reduction to secondary amines or by participation in cycloaddition reactions. The specific aldehydes or ketones used in the reaction determine the nature of the substituent attached to the imine nitrogen, allowing for the introduction of diverse structural motifs.

Formation of Amide, Carbamate, and Sulfonamide Analogues

The nucleophilic amino group of this compound is readily acylated to form amides, carbamates, and sulfonamides. These functional groups are prevalent in many biologically active compounds.

Amide Synthesis: Amides are typically synthesized by reacting the aniline (B41778) with acyl chlorides or carboxylic acids activated with coupling agents. For example, the reaction of this compound with an appropriate acyl chloride in the presence of a base would yield the corresponding N-acylated product. This reaction is a common strategy for creating peptidomimetic structures or for introducing specific side chains to the aniline core.

Carbamate Synthesis: Carbamates are formed by the reaction of this compound with chloroformates or by other methods such as the Curtius rearrangement of acyl azides in the presence of an alcohol. nih.gov Carbamates are important functional groups in medicinal chemistry and can act as protecting groups for the amine functionality.

Sulfonamide Synthesis: Sulfonamides are prepared by reacting the aniline with sulfonyl chlorides in the presence of a base. nih.gov This reaction attaches a sulfonyl group to the nitrogen atom, a moiety known for its presence in a variety of antibacterial and diuretic drugs. The synthesis of sulfonamide analogues of this compound can lead to compounds with potential biological activities. nih.gov

| Derivative Type | Reagent | Resulting Functional Group |

| Amide | Acyl Chloride/Carboxylic Acid | -NH-C(=O)-R |

| Carbamate | Chloroformate | -NH-C(=O)-OR |

| Sulfonamide | Sulfonyl Chloride | -NH-S(=O)₂-R |

Heterocyclic Ring Formation Utilizing this compound as a Building Block

The strategically positioned functional groups on this compound make it an excellent precursor for the synthesis of various heterocyclic ring systems, which are core structures in many pharmaceuticals.

Indazoles are bicyclic heterocyclic compounds that exhibit a broad range of biological activities. A common method for the synthesis of indazoles involves the diazotization of an aniline followed by an intramolecular cyclization. For instance, 5-bromo-4-fluoro-1H-indazole can be synthesized from 3-fluoro-2-methylaniline (B146951) through a three-step process involving bromination, a ring-closure reaction, and deprotection. google.com In a specific example, 4-bromo-3-fluoro-2-methylaniline (B2806307) is dissolved in toluene, and after a series of reactions involving diethyl ether and isoamyl sulfite (B76179) at elevated temperatures, the indazole ring is formed. google.com

Quinolines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties. The synthesis of quinoline (B57606) derivatives can be achieved through various methods, such as the Combes, Conrad-Limpach, or Doebner-von Miller reactions. While direct synthesis from this compound is not explicitly detailed in the provided results, the related compound, 4-bromo-2-fluoroquinoline, can be synthesized by reacting tribromofluoromethane (B1329301) with a substituted 2-alkynyl aniline compound in the presence of an amine basic solution and light. google.com This highlights the potential for aniline derivatives to be precursors to quinoline structures.

The versatility of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles. nih.gov These syntheses often involve multi-step sequences where the aniline is first transformed into a more complex intermediate that then undergoes cyclization. For example, the amino group can be part of a larger fragment that cyclizes to form rings such as benzodiazepines, quinoxalines, or other fused heterocyclic systems. The specific reaction conditions and the choice of other reactants dictate the final heterocyclic scaffold produced. pitt.edu

Selective Introduction of Additional Functional Groups for Molecular Complexity

The existing substituents on the this compound ring direct the position of further electrophilic aromatic substitutions, allowing for the selective introduction of additional functional groups. This increases the molecular complexity and allows for fine-tuning of the molecule's properties. For example, nitration or further halogenation could introduce new substituents at specific positions on the aromatic ring, guided by the directing effects of the existing amino, methyl, bromo, and fluoro groups. These newly introduced functional groups can then serve as handles for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, thereby expanding the synthetic utility of this versatile building block.

Applications in Advanced Materials and Medicinal Chemistry Research

4-Bromo-2-fluoro-5-methylaniline as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound has emerged as a valuable and versatile building block in the synthesis of complex molecules for pharmaceutical research. Its specific arrangement of bromo, fluoro, methyl, and amino functional groups on the aniline (B41778) scaffold allows for precise chemical modifications, making it an essential intermediate in the development of novel therapeutic agents across various disease areas. The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).

Sirtuin 6 (SIRT6) is an enzyme that plays a critical role in cellular processes like DNA repair, metabolic regulation, and aging. acs.org The development of small-molecule activators for SIRT6 is a promising therapeutic strategy for age-related diseases and certain cancers. acs.orgnih.gov In the design of synthetic SIRT6 activators, the this compound moiety has been identified as a key structural component for effective binding and activation.

In the crystal structure of SIRT6 complexed with certain activators, the 5-bromo-4-fluoro-2-methylaniline portion of the molecule establishes crucial interactions within a specific binding pocket of the enzyme. Research has detailed how this fragment engages in extensive hydrophobic interactions with several amino acid residues. Furthermore, the bromine atom forms a key halogen bond with the backbone amide oxygen of a proline residue, an interaction shown to be vital for the binding of small molecules.

| Interaction Type | Interacting Moiety Fragment | SIRT6 Amino Acid Residues Involved |

|---|---|---|

| Hydrophobic Interactions | 5-bromo-4-fluoro-2-methylaniline | Phe64, Val70, Phe82, Phe86, Val115 |

| Halogen Bond | Bromine atom | Pro62 (backbone amide oxygen) |

Mutations in the RAF kinase family, particularly BRAF mutations, are drivers in many human cancers, including melanoma and colorectal cancer. nih.gov While first-generation BRAF-selective inhibitors have shown efficacy, resistance often develops through a process known as paradoxical activation of the signaling pathway. acs.org Pan-RAF inhibitors, which target all RAF isoforms (ARAF, BRAF, CRAF), were developed to overcome this limitation. nih.gov

This compound serves as a crucial starting material for a class of potent pan-RAF inhibitors. For example, it is a key building block in the synthesis of LY3009120, a pan-RAF inhibitor with minimal paradoxical activation. acs.org The synthesis involves transforming the aniline into a urea derivative, which ultimately becomes part of the final inhibitor structure responsible for key binding interactions with the RAF kinase domain. The ability to inhibit all RAF isoforms is critical to prevent paradoxical signaling and to treat tumors with RAS mutations that signal through RAF dimers. acs.org

Bruton's tyrosine kinase (BTK) is a vital enzyme in the B-cell receptor signaling pathway, making it a key therapeutic target for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, as well as autoimmune diseases. nih.govnih.gov The development of small-molecule BTK inhibitors has revolutionized the treatment of these conditions. researchgate.net

While specific, publicly documented synthesis routes for commercial BTK inhibitors directly starting from this compound are not prevalent, this compound represents a highly valuable scaffold for the discovery of next-generation inhibitors. The substituted aniline structure is a common feature in many kinase inhibitors, providing a foundation for building molecules that can fit into the ATP-binding pocket of the enzyme. The fluorine and bromine atoms can be used to modulate selectivity and potency, potentially leading to inhibitors with improved efficacy or safety profiles. Its utility is demonstrated in the synthesis of various pharmaceutical intermediates. biosynth.com

Sphingosine-1-phosphate (S1P) receptors play a crucial role in regulating lymphocyte trafficking. nih.gov Agonists of the S1P1 receptor are an important class of drugs for treating autoimmune diseases such as multiple sclerosis by preventing immune cells from reaching the central nervous system. mdpi.com

Fluorinated analogues of S1P receptor agonists are actively being researched to improve their pharmacological properties. nih.govresearchgate.net The synthesis of novel, structurally diverse S1P1 agonists often employs fluorinated aromatic building blocks. This compound provides a unique starting point for medicinal chemists to create new chemical entities. The aniline group can be readily modified to incorporate the necessary pharmacophore elements for S1P1 receptor activation, while the bromo-fluoro-methyl substitution pattern can be exploited to optimize the drug-like properties of the resulting compounds.

The utility of this compound extends to the broader fields of neurological and cardiovascular drug discovery. Its role as an intermediate in the synthesis of BTK and S1P1 receptor modulators directly links it to therapies for neurological conditions. For instance, BTK is being explored as a target for multiple sclerosis, and S1P1 agonists are already an established treatment for the disease. nih.govmdpi.com

Furthermore, S1P receptors are known to be involved in cardiovascular functions, including the regulation of heart rate and endothelial integrity. nih.gov The development of receptor-selective S1P modulators is an area of active research for potential cardiovascular therapies. As a versatile chemical intermediate, this compound provides a platform for synthesizing novel compounds to probe these biological pathways and potentially develop new treatments for both neurological and cardiovascular disorders.

Role in Agrochemical Development, Including Herbicides and Pesticides

In addition to its applications in pharmaceuticals, the structural motifs present in this compound are relevant to the agrochemical industry. Halogenated anilines are foundational structures in the synthesis of a wide range of herbicides and pesticides. The inclusion of fluorine and bromine atoms in a molecule can significantly enhance its biological activity and stability, leading to more effective crop protection agents.

While specific, commercialized agrochemicals derived directly from this compound are not widely documented in public literature, structurally similar compounds like 2-bromo-4-fluoroaniline are recognized as key intermediates in creating effective crop protection solutions. nbinno.com The unique substitution pattern of this compound makes it an attractive candidate for research and development programs aimed at discovering next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.

Contributions to Advanced Polymer and Specialty Chemical Synthesis

The distinct substitution pattern of this compound makes it a valuable precursor in the synthesis of high-performance polymers and specialized chemical entities. The presence of the amine group allows it to be incorporated into polymer backbones, while the bromo and fluoro substituents can be used to fine-tune the material's properties or as reactive sites for further functionalization.

While the direct polymerization of this compound is not extensively documented, the behavior of similarly substituted anilines provides insights into its potential. The synthesis of conductive polymers from aniline and its derivatives is a well-established field. However, the polymerization of substituted anilines can be more challenging than that of unsubstituted aniline. The electronic and steric effects of the bromo, fluoro, and methyl groups on the aniline ring can influence the polymerization process and the properties of the resulting polymer. For instance, studies on poly(2-fluoroaniline) and poly(ortho-bromoaniline) have been conducted, suggesting that polymers derived from this compound could exhibit unique electronic and physical properties. It is anticipated that the incorporation of fluorine could enhance thermal stability and chemical resistance, while the bromine atom could serve as a handle for post-polymerization modifications, such as cross-linking or the attachment of other functional groups.

In the realm of specialty chemicals, this compound serves as a key building block. Its derivatives are being explored for their potential in creating conductive polymers and liquid crystal compounds. The electron-withdrawing effects of the bromine and fluorine atoms can alter the electronic properties of the aromatic ring, a crucial aspect in the design of materials for organic electronics. For example, derivatives of similar bromo-methylaniline compounds have been investigated for applications requiring specific photochromic properties, which are beneficial for imaging systems and optical computers.

| Application Area | Potential Contribution of this compound |

| Conductive Polymers | Monomer for synthesizing polyanilines with modified electronic properties and enhanced stability. |

| High-Performance Plastics | Building block for creating polymers with improved thermal and chemical resistance due to the fluorine content. |

| Organic Electronics | Precursor for materials used in organic light-emitting diodes (OLEDs) and other electronic devices. |

| Specialty Chemicals | Intermediate in the synthesis of photochromic materials and liquid crystals. |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Targeted Bioactivity

In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity is paramount for the design of new drugs. This compound provides a versatile scaffold for generating libraries of derivatives to probe these structure-activity relationships (SAR). By systematically modifying the core structure and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for therapeutic effects.

The bromo-fluoro-aniline moiety is a recognized pharmacophore in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer. For instance, the 4-anilinoquinazoline scaffold is a key feature of many epidermal growth factor receptor (EGFR) kinase inhibitors. SAR studies on these molecules have shown that substitution on the aniline ring with halogen atoms can significantly influence their potency and selectivity. drugdesign.org Specifically, meta-substitution on the anilino ring with halogen atoms has been found to lead to very potent compounds. drugdesign.org

A notable example is the use of the closely related compound, 5-bromo-2-fluoro-4-methylaniline, in the synthesis of LY3009120, a pan-RAF inhibitor. nih.gov Research in this area has demonstrated that the presence and position of the fluorine and bromine atoms on the aniline ring are critical for the compound's activity against various RAF kinase isoforms. acs.org The development of such inhibitors is crucial for overcoming resistance to existing cancer therapies. nih.gov

The general principles of SAR for halogenated anilines in drug discovery are well-documented. The introduction of fluorine can alter a molecule's pKa, lipophilicity, and metabolic stability, all of which can impact its pharmacokinetic and pharmacodynamic properties. Bromine, being larger and more polarizable, can engage in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a biological target.

The table below illustrates hypothetical SAR trends for derivatives of this compound based on established principles in medicinal chemistry.

| Modification Site | Type of Modification | Expected Impact on Bioactivity | Rationale |

| Amine Group | Acylation, Alkylation | Modulation of solubility and target interaction | Altering the hydrogen bonding capacity and steric profile. |

| Bromo Group | Replacement with other halogens (Cl, I) | Altered binding affinity and selectivity | Different halogens have varying sizes and abilities to form halogen bonds. |

| Methyl Group | Replacement with larger alkyl groups | Potential for steric hindrance or enhanced hydrophobic interactions | Probing the size of the binding pocket. |

| Aromatic Ring | Addition of other substituents | Fine-tuning of electronic properties and metabolic stability | Influencing pKa and blocking sites of metabolism. |

By systematically synthesizing and testing derivatives of this compound, researchers can build a comprehensive understanding of its SAR, paving the way for the rational design of novel and more effective therapeutic agents.

Table of Chemical Compounds

| Chemical Name |

| This compound |

| 5-bromo-2-fluoro-4-methylaniline |

| LY3009120 |

| Poly(2-fluoroaniline) |

| Poly(ortho-bromoaniline) |

| Polyaniline |

Advanced Spectroscopic and Computational Analysis of 4 Bromo 2 Fluoro 5 Methylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. For 4-Bromo-2-fluoro-5-methylaniline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and substitution pattern.

While specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be accurately predicted based on established substituent effects on the benzene (B151609) ring. The electron-donating amino (-NH₂) and methyl (-CH₃) groups tend to shield (decrease chemical shift) the protons and carbons at their ortho and para positions. Conversely, the electronegative fluoro (-F) and bromo (-Br) substituents deshield (increase chemical shift) the nuclei of nearby atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group, the amino group, and the two aromatic protons. The methyl protons would appear as a singlet, while the amino protons would likely present as a broad singlet. The two aromatic protons, H-3 and H-6, would appear as doublets due to coupling with the fluorine atom at C-2, and potentially long-range coupling to each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached substituent and its electronic properties. The carbon attached to the fluorine atom (C-2) will exhibit a large C-F coupling constant, appearing as a doublet. The chemical shifts of the other ring carbons provide definitive evidence for the substitution pattern.

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) |

| -CH₃ | ~2.2 | C1 (-NH₂) | ~135 |

| -NH₂ | ~3.8 (broad s) | C2 (-F) | ~152 (d, ¹JCF ≈ 240 Hz) |

| H-3 | ~6.8 (d) | C3 | ~118 |

| H-6 | ~7.1 (d) | C4 (-Br) | ~110 |

| C5 (-CH₃) | ~130 | ||

| C6 | ~125 | ||

| -CH₃ | ~17 |

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other conditions. 'd' denotes doublet, 's' denotes singlet.

To unambiguously confirm the assignments made from one-dimensional NMR, two-dimensional (2D) techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. A key expected correlation would be a weak cross-peak between the aromatic protons H-3 and H-6, confirming their through-bond coupling, albeit over four bonds.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would definitively link the signal at ~6.8 ppm to C-3, the signal at ~7.1 ppm to C-6, and the methyl proton signal at ~2.2 ppm to the methyl carbon at ~17 ppm.

The methyl protons (-CH₃) showing correlations to C-4, C-5, and C-6.

The aromatic proton H-3 showing correlations to C-1, C-2, and C-5.

The aromatic proton H-6 showing correlations to C-1, C-4, and C-5. These long-range correlations provide incontrovertible proof of the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a compound's molecular weight, allowing for the determination of its elemental formula. For this compound (C₇H₇BrFN), the calculated monoisotopic mass is 202.9746 Da. uni.lu

HRMS also reveals the molecule's fragmentation pattern upon ionization. A key feature in the mass spectrum of a bromo-compound is the presence of two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺), corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Plausible HRMS Fragmentation Pattern

| m/z (mass-to-charge ratio) | Fragment | Description |

| 203/205 | [C₇H₇BrFN]⁺ | Molecular Ion |

| 188/190 | [C₆H₄BrFN]⁺ | Loss of a methyl radical (•CH₃) |

| 124 | [C₇H₇FN]⁺ | Loss of a bromine radical (•Br) |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem form (LC-MS/MS), is a powerful technique for analyzing the purity of a sample and quantifying it within complex mixtures. d-nb.inforesearchgate.net The method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. youtube.com

For the analysis of this compound, a reversed-phase LC method would typically be used to separate the compound from any starting materials, byproducts, or impurities. The separated compound then enters the mass spectrometer, where it is ionized, often using electrospray ionization (ESI) in positive mode. In an MS/MS experiment, the molecular ion (m/z 203) is selected and fragmented to produce specific product ions. Monitoring these specific transitions (a technique called Multiple Reaction Monitoring or MRM) provides exceptional selectivity and allows for accurate quantification even at trace levels, making it ideal for quality control and environmental analysis. d-nb.infonih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3400-3500 (two bands) | Primary Amine (-NH₂) |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2850-2960 | Methyl Group (-CH₃) |

| C=C Stretch | 1500-1600 | Aromatic Ring |

| C-N Stretch | 1250-1350 | Aryl Amine |

| C-F Stretch | 1100-1250 | Fluoro Group |

| C-Br Stretch | 500-600 | Bromo Group |

The presence of two distinct bands in the 3400-3500 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to its symmetric and asymmetric stretching modes. The strong absorption from the C-F bond and the lower frequency absorption from the C-Br bond, along with the characteristic aromatic and aliphatic stretches, would collectively confirm the presence of all key functional groups in the molecule.

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a molecular fingerprint. youtube.comyoutube.com By scattering monochromatic light, typically from a laser, the technique detects the inelastic scattering of photons, which corresponds to the vibrational energy levels of the chemical bonds within the molecule. youtube.comyoutube.com For this compound, a Raman spectrum would reveal characteristic peaks corresponding to the vibrations of its functional groups and the substituted benzene ring.

The interpretation of the Raman spectrum involves assigning observed frequency shifts to specific molecular vibrations. youtube.com For instance, the C-Br, C-F, C-N, and C-H bonds will each have characteristic stretching and bending vibrations. The position, intensity, and polarization of the Raman bands provide insights into the molecular structure and symmetry. In substituted anilines, the C-N stretching vibration is typically observed in the region of 1250-1350 cm⁻¹. The C-Br stretching frequency is expected at lower wavenumbers, generally between 500 and 600 cm⁻¹, while the C-F stretch appears at higher frequencies, typically in the 1000-1400 cm⁻¹ range. The aromatic C-C stretching vibrations usually appear as a series of bands in the 1400-1650 cm⁻¹ region. The methyl group (CH₃) would also exhibit characteristic symmetric and asymmetric stretching and bending modes.

Due to the photosensitive nature of many aniline (B41778) compounds, care must be taken during Raman analysis to avoid sample degradation. ias.ac.in Computational methods, such as Density Functional Theory (DFT), can be used to predict the Raman spectrum, which aids in the assignment of the experimentally observed vibrational modes. researchgate.net

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | C-H | 3050-3150 |

| C-H stretch (methyl) | -CH₃ | 2850-3000 |

| N-H stretch | -NH₂ | 3300-3500 |

| C-C stretch (aromatic) | Aromatic Ring | 1400-1650 |

| C-N stretch | C-NH₂ | 1250-1350 |

| C-F stretch | C-F | 1000-1400 |

| C-Br stretch | C-Br | 500-600 |

| NH₂ scissoring | -NH₂ | 1590-1650 |

Note: The values in this table are illustrative and based on typical frequency ranges for the respective functional groups. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Furthermore, X-ray crystallography reveals the nature and geometry of intermolecular interactions that govern the packing of molecules in the crystal lattice. mdpi.comrsc.orgexlibrisgroup.com In the case of this compound, a variety of non-covalent interactions are expected to play a crucial role in the crystal packing. These include hydrogen bonds involving the amino group (N-H···N or N-H···F), halogen bonds (C-Br···N or C-Br···F), and π-π stacking interactions between the aromatic rings. acs.orgnih.gov The study of these interactions is fundamental to understanding the physical properties of the solid material, such as its melting point and solubility. The analysis of intermolecular interactions can be further aided by computational tools that quantify the energetics of these contacts. mdpi.com

Computational Chemistry Approaches for Understanding Reactivity and Electronic Properties

Computational chemistry provides a theoretical framework to investigate the electronic structure and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational method to study the electronic properties of molecules. tci-thaijo.orgmdpi.com By solving the Schrödinger equation within a framework that uses the electron density, DFT can accurately predict molecular geometries, energies, and a host of electronic properties. researchgate.net For this compound, DFT calculations can provide insights into its electronic structure.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of the HOMO and LUMO can indicate the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). acs.org These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

Table 2: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Symbol | Illustrative Value | Unit |

| HOMO Energy | EHOMO | -5.8 | eV |

| LUMO Energy | ELUMO | -1.2 | eV |

| HOMO-LUMO Gap | ΔE | 4.6 | eV |

| Electronegativity | χ | 3.5 | eV |

| Chemical Hardness | η | 2.3 | eV |

| Global Electrophilicity Index | ω | 2.66 | eV |

Note: These values are for illustrative purposes and represent typical ranges for similar halogenated anilines.

Prediction of Spectroscopic Parameters (NMR, IR) from Quantum Mechanical Models

Quantum mechanical models, particularly DFT, can be used to predict various spectroscopic parameters with a high degree of accuracy. sciencepublishinggroup.comresearchgate.net For this compound, theoretical calculations can generate predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov These predicted spectra are invaluable for interpreting experimental data.

The calculation of vibrational frequencies allows for the prediction of the IR spectrum, aiding in the assignment of experimental absorption bands to specific vibrational modes. researchgate.net Similarly, by calculating the magnetic shielding of each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov Comparing the computed spectra with experimental results can help to confirm the proposed molecular structure and provide a deeper understanding of the molecule's electronic environment.

Molecular Dynamics Simulations to Model Interactions with Biological Targets

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.netbas.bg This technique is particularly useful for investigating the interactions between a small molecule, such as this compound, and a biological macromolecule, like a protein or DNA. nih.gov By simulating the dynamic behavior of the ligand-receptor complex, MD can provide insights into the stability of the binding, the key intermolecular interactions involved, and the conformational changes that may occur upon binding. nih.gov

For a compound like this compound, which may have potential as a lead compound in drug discovery, MD simulations can help to understand its mechanism of action at the molecular level. The simulations can reveal the specific amino acid residues in a protein's active site that interact with the molecule, providing valuable information for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Drug Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In rational drug design, QSAR models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. acs.org

For a series of aniline derivatives, including this compound, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example. nih.gov The model would be built using a dataset of compounds with known activities and a set of calculated molecular descriptors. These descriptors can be steric, electronic, or hydrophobic in nature. Once a statistically significant QSAR model is established, it can be used to guide the design of new aniline derivatives with improved biological activity.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 4-Bromo-2-fluoro-5-methylaniline

This compound is a halogenated aniline (B41778) derivative primarily utilized as a building block in organic synthesis. Current research indicates its role as a key intermediate in the creation of more complex molecules for various applications, particularly within the pharmaceutical and chemical industries. While specific research focusing exclusively on this compound is limited, its structural motifs are found in molecules with significant biological activity. For instance, a structurally similar isomer, 5-bromo-4-fluoro-2-methylaniline, is a crucial component in the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6), a protein that acts as a tumor suppressor ossila.com. This suggests that this compound holds potential as a precursor for pharmacologically active agents. The compound is commercially available from various suppliers, indicating its utility in ongoing research and development projects scbt.com.

Identification of Emerging Synthetic Methodologies for Halogenated Anilines

The synthesis of halogenated anilines, including this compound, is evolving with the development of more efficient and selective methodologies. Traditional methods like electrophilic aromatic substitution often face challenges with regioselectivity and the formation of multiple halogenated byproducts nih.govgoogle.com. Modern synthetic strategies aim to overcome these limitations.

Recent advancements include:

Metal-Free Halogenation: A one-pot, metal-free synthesis of aryl bromides and iodides from anilines has been developed as a convenient alternative to the classic Sandmeyer reaction. This method offers short reaction times and a simple workup nih.govacs.org.

Catalytic Bromination: The use of molecular bromine with a quaternary ammonium bromide catalyst provides a method for the production of compounds like 4-bromo-2-fluoroaniline from 2-fluoroaniline google.com.

Directed C-H Functionalization: Palladium-catalyzed meta-C-H chlorination of anilines has been achieved using specific ligands, demonstrating the ability to install halogens at positions that are otherwise difficult to access nih.gov.

Hypervalent Iodine Reagents: Iodine(III)-mediated protocols have been described for the para-selective iodination of free anilines under mild conditions researchgate.net.

N-Oxide Chemistry: The reactivity of N,N-dialkylaniline N-oxides with thionyl halides allows for selective para-bromination or ortho-chlorination, providing a practical route to electron-rich aryl halides nih.gov.

These emerging techniques offer improved yields, better regioselectivity, and milder reaction conditions, which are beneficial for the industrial-scale synthesis of halogenated anilines.

Untapped Potential in Novel Therapeutic Agent Development through Derivatives

The structural framework of halogenated anilines is a recurring motif in a multitude of bioactive compounds, highlighting the untapped potential of this compound derivatives in medicinal chemistry. The strategic placement of bromo, fluoro, and methyl groups on the aniline ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Derivatives of halogenated anilines have shown promise in various therapeutic areas:

Anticancer Agents: As previously noted, the isomer 5-bromo-4-fluoro-2-methylaniline is a precursor to SIRT6 activators, which have potential as tumor suppressors ossila.com. Furthermore, certain 4-halogenated anilino derivatives of 4'-demethylepipodophyllotoxin have been identified as potent inhibitors of human DNA topoisomerase II, a key target in cancer therapy acs.org.

Analgesic and Antioxidant Properties: Studies on other aniline derivatives have demonstrated their potential as potent analgesic and antioxidant agents researchgate.net.

Broad Biological Activity: The triazole ring, which can be introduced via the amine functionality of anilines, is a well-known pharmacophore present in compounds with a wide spectrum of biological activities mdpi.com.

The unique substitution pattern of this compound makes it an attractive starting material for generating libraries of novel compounds to be screened for various biological activities.

Prospects for Advanced Material Science Applications

Beyond pharmaceuticals, halogenated anilines serve as precursors for advanced materials with unique electronic and optical properties. The field of conductive polymers, for instance, has long utilized aniline as a monomer.

Potential applications in material science include:

Conductive Polymers: Polyaniline was one of the first discovered conductive polymers wikipedia.org. The introduction of halogen and methyl substituents onto the aniline backbone can fine-tune the polymer's conductivity, processability, and environmental stability.

Nonlinear Optical (NLO) Materials: Computational studies on halogenated aniline oligomers have shown that they can possess high first and second hyperpolarizabilities, which are key properties for NLO materials used in telecommunications and optical computing researchgate.net. The specific substitution pattern of this compound could lead to polymers with desirable NLO properties.

Future research could focus on the polymerization of this compound and its derivatives to explore their potential in these and other material science applications.

Computational Chemistry as a Predictive Tool for Guiding Future Experimental Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby saving significant time and resources in experimental work.

For this compound and its derivatives, computational methods can be applied to:

Predict Physicochemical Properties: Quantum chemical calculations can predict properties such as pKa values, which are crucial for understanding the behavior of these compounds in biological systems nih.gov.

Guide Drug Design: Computational modeling is instrumental in understanding and predicting halogen bonding, a type of noncovalent interaction that is increasingly recognized as important for drug-receptor binding. This can guide the rational design of more potent therapeutic agents nih.gov.

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to understand the mechanisms of halogenation reactions, helping to optimize reaction conditions and predict the regioselectivity of new synthetic methods nih.gov.

Predict Spectroscopic and Electronic Properties: Computational studies can predict the electro-optical properties of aniline derivatives, which is valuable for the design of new materials for electronic and photonic devices researchgate.net. Machine learning models trained on quantum chemical data are also emerging as a powerful tool for rapidly predicting the properties of large sets of molecules biorxiv.org.

By leveraging these computational tools, future research on this compound can be more targeted and efficient, accelerating the discovery of new applications in both medicine and material science.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-fluoro-5-methylaniline, considering regioselectivity and functional group compatibility?

- Methodological Answer : A multi-step synthesis is typically employed:

Bromination : Start with 2-fluoro-5-methylaniline. Bromination at the para position (relative to the amine) can be achieved using NBS (N-bromosuccinimide) in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C) .

Protection of the amine : To avoid side reactions during fluorination, protect the amine group using acetic anhydride or Boc (tert-butoxycarbonyl) chemistry .

Fluorination : Introduce fluorine at the ortho position via halogen exchange (Halex reaction) using KF or CsF in the presence of a copper catalyst .

- Key Considerations : Monitor regioselectivity using TLC and HPLC. Adjust reaction stoichiometry to minimize di-substitution byproducts.

Q. How can researchers characterize the purity and structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :